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Compound of Interest

Compound Name: Cefprozil, (2)-
CAS No.: 114876-72-1
Cat. No.: B188436
Get Quote
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Executive Summary

Cefprozil is a second-generation cephalosporin antibiotic that exists as a mixture of two
geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans).[1] The pharmaceutical
substance is predominantly the (Z)-isomer (approx. 90%), which exhibits superior antibacterial
activity.[1][2]

This guide provides a definitive technical analysis of the solubility landscape of Cefprozil (Z)-.[1]
Unlike simple salts, Cefprozil is an amphoteric zwitterion; its solubility is critically dependent on
pH, solvent polarity, and crystalline form (monohydrate). Understanding these parameters is
essential for optimizing purification (crystallization), formulation (suspensions/tablets), and
bioavailability.[1]

Key Solubility Characteristics:
e Aqueous: pH-dependent "U-shaped" profile with a minimum at the isoelectric point (pl).[1]

e Organic: Generally poor solubility in non-polar solvents; "Sparingly Soluble” in methanol,
"Practically Insoluble" in acetone and ethyl acetate.[1][3]
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e Thermodynamics: Dissolution is endothermic; solubility increases with temperature.[1]

Physicochemical Fundamentals

To predict and manipulate Cefprozil's solubility, one must first understand its molecular
dissociation behavior.[1]

Molecular Structure & lonization

Cefprozil contains two ionizable groups that dictate its charge state:
o Carboxylic Acid (C-2 position): Acidic, pKa

2.9[1]
e Amino Group (C-7 side chain): Basic, pKa

7.2[1]

This creates a zwitterionic species in the neutral pH range.[1]

Parameter Value Implication for Solubility

Monohydrate form is most
Molecular Formula _ )
stable in agueous media.[1]

Moderate molecular size limits

Molecular Weight 407.45 g/mol (Monohydrate) ) o
passive diffusion.[1]
o ) De-protonates at pH > 3,
pKa (Acidic) 2.92 (Predicted) ) ) -
increasing solubility.[1]
) ) Protonates at pH < 7,
pKa (Basic) 7.2 (Predicted) ) ) -
increasing solubility.[1]
_ _ Minimum Solubility occurs here
Isoelectric Point (pl) ~45-55
(Net Charge = 0).[1]
Highly hydrophilic; prefers
LogP 0.01 (at pH 6) gnly hydrop P

aqueous over lipid phases.[1]
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Isomerism (Z vs E)

o Cefprozil (2)-: The cis isomer.[1][4][5][6][7] More polar, higher biological activity.

o Cefprozil (E)-: The trans isomer.[1][7] Less active, often treated as a process impurity (limit <

11%).[1]

o Separation: Due to slight differences in polarity and 3D shape, these isomers can be

resolved using Reverse-Phase HPLC (C18 column), indicating differential interaction with

hydrophobic stationary phases.[1]

Solubility Data Landscape

The following data aggregates experimental values and pharmacopeial definitions.

Solubility in Pure Solvents (at 25°C)

Solubility Category

Estimated Range

Specific Data

Solvent .
(USP) (mg/mL) Points
] ~6.1 mg/mL (at
Water Slightly Soluble 1-10 ] ]
physiological pH)
Methanol Sparingly Soluble 10-33 ~15 mg/mL
Ethanol Slightly Soluble 1-10 <5 mg/mL
Isopropanol Very Slightly Soluble 01-1 <1 mg/mL
Acetone Practically Insoluble <0.1 Trace
Ethyl Acetate Practically Insoluble <0.1 Trace
10 mg/mL (warming
DMSO Soluble 10-30 _
may be required)
DMF Very Slightly Soluble 01-1 0.3 mg/mL
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Process Insight: The stark difference between Methanol (Sparingly Soluble) and Acetone
(Practically Insoluble) suggests that Acetone is an excellent anti-solvent for crystallization

processes.[1] Dissolving Cefprozil in warm Methanol and adding Acetone will force precipitation.

Aqueous Solubility vs. pH (The "U" Profile)

Cefprozil follows a classic zwitterionic solubility curve.[1]

e pH < 2.0: High solubility (Cationic form:

)[1]
e pH 4.0 — 6.0: Minimum solubility (Zwitterionic form:
).[1] This is the region where precipitation is most likely to occur.

e pH > 8.0: High solubility (Anionic form:
)[1]

Experimental Protocol: Equilibrium Solubility
Determination

Objective: To accurately determine the thermodynamic equilibrium solubility of Cefprozil (2)- in

a binary solvent system using the Shake-Flask method coupled with HPLC.

Causality: We use the Shake-Flask method (standard for equilibrium) rather than dynamic laser
monitoring because Cefprozil's slow equilibration time (due to monohydrate conversion)
requires 24-48 hours, which dynamic methods often underestimate.[1]

Reagents & Equipment
o API: Cefprozil Reference Standard (USP), >90% Z-isomer.[1]
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e Solvents: HPLC Grade Water, Methanol, Acetonitrile.[1]
o Buffer: Ammonium Phosphate (pH 4.[1]4) for HPLC mobile phase.

o Equipment: Orbital Shaker incubator, 0.45 um PTFE Syringe Filters, HPLC (UV detector @
280 nm).

Step-by-Step Workflow

e Preparation of Supersaturation:
o Add excess Cefprozil powder (approx. 50 mg) to 2 mL of the target solvent in a glass vial.

o Why: Excess solid ensures the chemical potential of the solid phase equals that of the
liquid phase (equilibrium).

o Equilibration (Agitation):
o Place vials in an orbital shaker at controlled temperature (e.g., 25°C + 0.1°C).
o Agitate at 100 RPM for 48 hours.
o Check: Ensure solid is still present.[1] If all dissolved, add more solid.[1]
e Phase Separation:
o Stop agitation and allow settling for 1 hour.
o Withdraw supernatant using a syringe.
o Filter through a 0.45 um PTFE filter (pre-saturated with solvent to prevent adsorption).

e Quantification (HPLC):

[e]

Dilute filtrate with Mobile Phase.[1]

o

Inject into HPLC.[1]

[¢]

Column: C18 (4.6 x 250 mm, 5 um).[1]
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o Mobile Phase: Ammonium Phosphate Buffer (pH 4.4) : Acetonitrile (90:10).[1]
o Flow Rate: 1.0 mL/min.[1][8]

o Detection: 280 nm.[1][8][9]

» Calculation:
o Calculate concentration using a standard curve.[1]

o Report separate values for Z and E isomers if resolved.

Workflow Visualization
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Figure 1: Standardized workflow for determining equilibrium solubility of Cefprozil.
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Thermodynamic Analysis

The dissolution of Cefprozil Monohydrate is endothermic (

).[1] This means solubility increases as temperature rises.

Modified Apelblat Model

For process modeling, the solubility (

) in mole fraction can be correlated with temperature (
) using the Modified Apelblat equation:

e A, B, C: Empirical constants determined by regression of experimental data.
e Interpretation:
o If you plot

VS
(Van't Hoff plot), the slope is negative, confirming the endothermic nature.

o This temperature sensitivity is exploited in cooling crystallization to recover the Z-isomer
from reaction mixtures.[1]

Isomer Thermodynamics

The Z-isomer is generally less soluble than the E-isomer in aqueous systems (which aids in its
purification), but the E-isomer is thermodynamically more stable in certain conditions. However,
rapid crystallization kinetics favor the Z-isomer monohydrate lattice.
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Summary for CID 62977, Cefprozil.
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HPLC." [1]

¢ Product Monograph: Health Canada. Product Monograph: Cefprozil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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